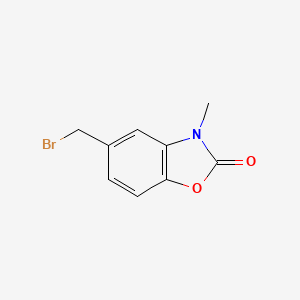

![molecular formula C11H15N B1529769 Methyl[(1-phenylcyclopropyl)methyl]amine CAS No. 1198225-51-2](/img/structure/B1529769.png)

Methyl[(1-phenylcyclopropyl)methyl]amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines like Methyl[(1-phenylcyclopropyl)methyl]amine can be achieved through various methods. One common method involves the reaction of ammonia with methanol in the presence of an aluminosilicate catalyst . Another method involves the reduction of nitriles or amides and nitro compounds . The exact synthesis process for Methyl[(1-phenylcyclopropyl)methyl]amine is not specified in the available resources.Molecular Structure Analysis

The molecular structure of amines like Methyl[(1-phenylcyclopropyl)methyl]amine can be analyzed using spectroscopy . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes . The specific reactions that Methyl[(1-phenylcyclopropyl)methyl]amine undergoes are not specified in the available resources.Physical And Chemical Properties Analysis

Methyl[(1-phenylcyclopropyl)methyl]amine is a liquid at room temperature . The exact physical and chemical properties of Methyl[(1-phenylcyclopropyl)methyl]amine are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

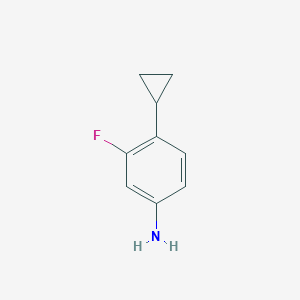

Lewis Acid-Catalyzed Ring-Opening

A study by Lifchits and Charette (2008) discusses the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process, which occurs at room temperature, preserves the enantiomeric purity from the electrophilic center of the cyclopropane to the acyclic product. The methodology has applications in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

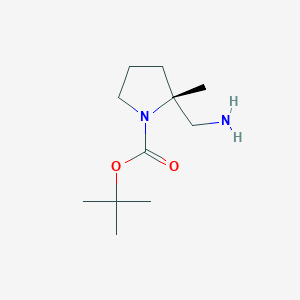

Metal-Organic Frameworks for N-Methylation

Zhang, Jiang, and Fei (2019) demonstrated a metal-organic framework (MOF) that catalyzes the N-methylation of amines using 1 atm CO2 and phenylsilane under ambient conditions. This MOF, incorporated with N-heterocyclic carbene (NHC), provides a more efficient catalysis compared to its homogeneous analog, showing potential in pharmaceutical chemistry (Zhang, Jiang, & Fei, 2019).

Synthesis of Antimicrobial and Cytotoxic Compounds

Noolvi et al. (2014) explored the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole. These compounds were synthesized and evaluated for their anti-bacterial and cytotoxic properties, indicating potential applications in the development of new antimicrobial agents (Noolvi et al., 2014).

N-Methylation Using CO2

Santoro et al. (2015) conducted a study on the N-methylation of amines using CO2 and PhSiH3 as a source of CH3, performed efficiently using a N-heterocyclic carbene copper(I) complex. This method was compatible with aromatic and aliphatic primary and secondary amines, suggesting its application in organic synthesis (Santoro, Lazreg, Minenkov, Cavallo, & Cazin, 2015).

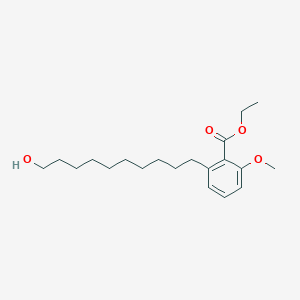

Corrosion Inhibition in HCl Medium

Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors on mild steel in 1 M HCl. The study combined electrochemical measurements and surface analysis, offering insights into the development of new corrosion inhibitors (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body .

Mode of Action

It’s known that amines can undergo nucleophilic addition to a carbonyl group to form an imine . This could potentially be a part of the interaction mechanism of Methyl[(1-phenylcyclopropyl)methyl]amine with its targets .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in neurotransmission and cellular metabolism .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to influence various cellular processes, including signal transduction, gene expression, and cell proliferation .

Safety and Hazards

Methyl[(1-phenylcyclopropyl)methyl]amine is classified as dangerous according to the GHS05 and GHS07 pictograms . It has hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

N-methyl-1-(1-phenylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-11(7-8-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSKKGMGXJUTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(1-phenylcyclopropyl)methyl]amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)

![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)